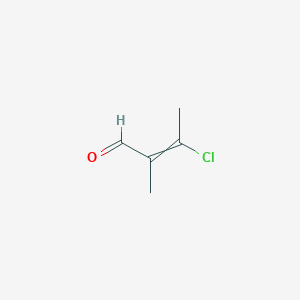
2-Butenal, 3-chloro-2-methyl-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenal, 3-chloro-2-methyl-, (Z)- is an organic compound with the molecular formula C5H7ClO. It is a derivative of 2-butenal, where a chlorine atom and a methyl group are substituted at the third and second positions, respectively. The (Z)-configuration indicates that the chlorine and methyl groups are on the same side of the double bond. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenal, 3-chloro-2-methyl-, (Z)- can be achieved through several methods. One common approach involves the chlorination of 2-methyl-2-butenal. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure the formation of the (Z)-isomer.
Industrial Production Methods
In an industrial setting, the production of 2-Butenal, 3-chloro-2-methyl-, (Z)- may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the desired isomer. The process may also include steps for the purification and isolation of the compound, such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butenal, 3-chloro-2-methyl-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Butenal, 3-chloro-2-methyl-, (Z)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Butenal, 3-chloro-2-methyl-, (Z)- involves its reactivity with various biological and chemical targets. The compound can form covalent bonds with nucleophilic sites in enzymes and proteins, potentially altering their function. This reactivity is due to the presence of the electrophilic carbon-chlorine bond and the conjugated double bond system, which makes the compound susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butenal, 3-methyl-: Similar structure but lacks the chlorine atom.
2-Butenal, 2-methyl-: Similar structure but with different substitution pattern.
Crotonaldehyde: The parent compound without the chlorine and methyl substitutions.
Uniqueness
2-Butenal, 3-chloro-2-methyl-, (Z)- is unique due to the presence of both chlorine and methyl groups, which confer distinct reactivity and properties compared to its analogs. The (Z)-configuration also plays a crucial role in its chemical behavior and interactions.
Eigenschaften
CAS-Nummer |
31357-35-4 |
|---|---|
Molekularformel |
C5H7ClO |
Molekulargewicht |
118.56 g/mol |
IUPAC-Name |
3-chloro-2-methylbut-2-enal |
InChI |
InChI=1S/C5H7ClO/c1-4(3-7)5(2)6/h3H,1-2H3 |
InChI-Schlüssel |
XFCGFNVPTTYOND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


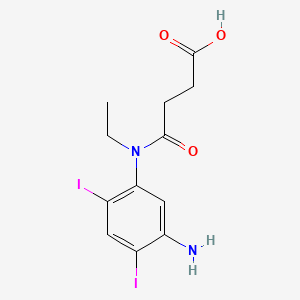
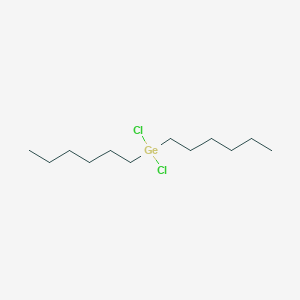
![4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678419.png)
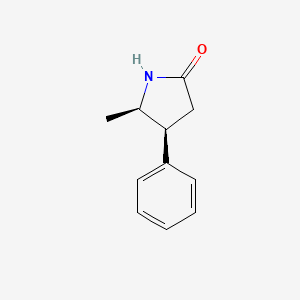
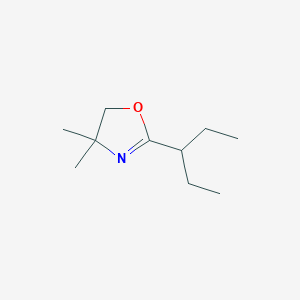
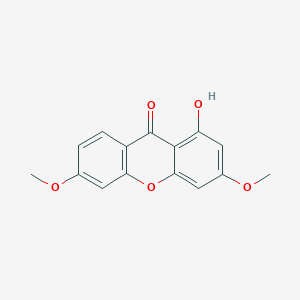
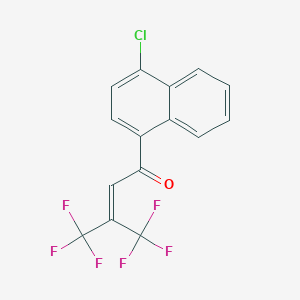
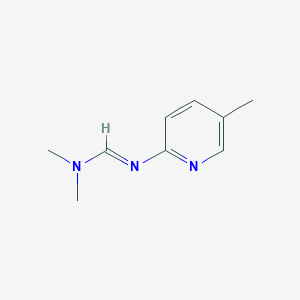
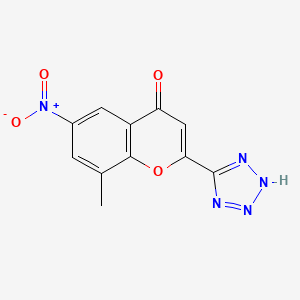
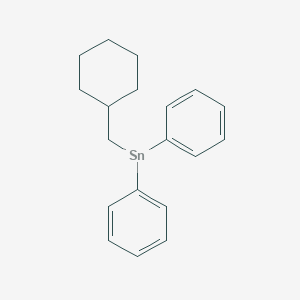
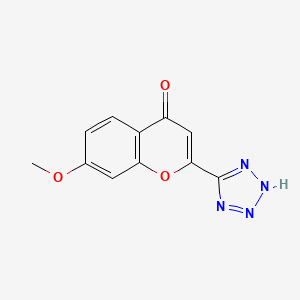
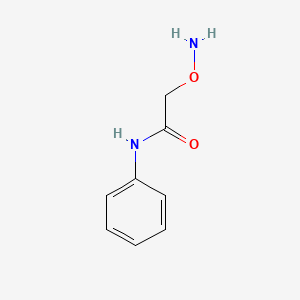
![(6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-[1]benzothieno[4,3-fg]quinoline-9-carboxylic acid](/img/structure/B14678475.png)
![14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one](/img/structure/B14678478.png)
